molecular formula C9H13ClFNO B7948059 (R)-3-(4-Fluorophenyl)-beta-alaninol hcl

(R)-3-(4-Fluorophenyl)-beta-alaninol hcl

Cat. No.: B7948059
M. Wt: 205.66 g/mol
InChI Key: NNOBEMYECBNQKF-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of a fluorophenyl group attached to a beta-alaninol moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure .

Industrial Production Methods

Industrial production of ®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride may involve large-scale asymmetric reduction processes, utilizing advanced catalytic systems to ensure high yield and enantiomeric purity. The use of continuous flow reactors and other modern chemical engineering techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The compound’s chiral nature also plays a crucial role in its biological activity, as different enantiomers can exhibit distinct pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Fluoroamphetamine
  • 4-Fluoromethamphetamine
  • Para-Fluorophenylpiperazine

Uniqueness

®-3-(4-Fluorophenyl)-beta-alaninol hydrochloride is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a beta-alaninol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3R)-3-amino-3-(4-fluorophenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOBEMYECBNQKF-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CCO)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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